Welcome to the BenchChem Online Store!
molecular formula C19H31N B1250259 (S)-fenpropidin

(S)-fenpropidin

Cat. No. B1250259
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04241058

Procedure details

To a solution of 4.5 g of 1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine in 125 ml of alcohol are added 1.7 ml of 32% hydrochloric acid and subsequently 1.5 g of 5% palladium/carbon and the mixture is then hydrogenated. After completion of the hydrogen uptake, the catalyst is filtered, the filtrate is treated with 200 ml of 10% sodium hydroxide and extracted with ether. The combined ether extracts are washed neutral with water, dried and evaporated. By distillation there is obtained pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine of boiling point 104° C./0.032 Torr.
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:20])[CH2:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(CN1CCCCC1)C
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
alcohol
Quantity
125 mL
Type
solvent
Smiles
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion of the hydrogen uptake, the catalyst is filtered
ADDITION
Type
ADDITION
Details
the filtrate is treated with 200 ml of 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04241058

Procedure details

To a solution of 4.5 g of 1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine in 125 ml of alcohol are added 1.7 ml of 32% hydrochloric acid and subsequently 1.5 g of 5% palladium/carbon and the mixture is then hydrogenated. After completion of the hydrogen uptake, the catalyst is filtered, the filtrate is treated with 200 ml of 10% sodium hydroxide and extracted with ether. The combined ether extracts are washed neutral with water, dried and evaporated. By distillation there is obtained pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine of boiling point 104° C./0.032 Torr.
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:20])[CH2:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(CN1CCCCC1)C
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
alcohol
Quantity
125 mL
Type
solvent
Smiles
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion of the hydrogen uptake, the catalyst is filtered
ADDITION
Type
ADDITION
Details
the filtrate is treated with 200 ml of 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.